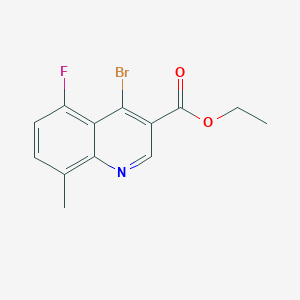Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate
CAS No.:
Cat. No.: VC17437230
Molecular Formula: C13H11BrFNO2
Molecular Weight: 312.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H11BrFNO2 |
|---|---|
| Molecular Weight | 312.13 g/mol |
| IUPAC Name | ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H11BrFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3 |
| Standard InChI Key | ZTHCYGPYVAJQKT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Br |
Introduction
Structural and Chemical Profile of Ethyl 4-Bromo-5-Fluoro-8-Methylquinoline-3-Carboxylate
Molecular Architecture and Substituent Effects
The quinoline core of ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate consists of a bicyclic aromatic system fused from a benzene ring and a pyridine ring. Key substituents include:
-
Bromine at C4: A heavy halogen introducing steric bulk and polarizability, potentially enhancing electrophilic reactivity .
-
Fluorine at C5: An electron-withdrawing group that modulates electronic density and improves metabolic stability .
-
Methyl at C8: A hydrophobic group that may influence molecular planarity and membrane permeability .
-
Ethyl Ester at C3: A prodrug-friendly moiety that can be hydrolyzed to a carboxylic acid in vivo .
The molecular formula is inferred as C₁₃H₁₁BrFNO₂, with a molecular weight of 328.15 g/mol. Comparatively, the chloro analog (ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate) has a molecular weight of 267.68 g/mol , highlighting bromine’s substantial contribution to mass.
Spectroscopic Characterization
While direct spectral data for the bromo-fluoro derivative is unavailable, analogous compounds provide a foundation for prediction:
-
¹H NMR: The methyl group at C8 is expected as a singlet near δ 2.5 ppm, while the ethyl ester’s methylene protons may split into a quartet (δ 4.3–4.5 ppm) and a triplet (δ 1.3–1.5 ppm).
-
¹³C NMR: The carbonyl carbon of the ester group typically resonates at δ 165–170 ppm, with the quinoline carbons appearing between δ 120–150 ppm .
-
IR Spectroscopy: Stretching vibrations for the ester C=O (∼1700 cm⁻¹) and aromatic C-Br (∼550 cm⁻¹) are anticipated.
Synthetic Routes and Optimization Strategies
Reaction Conditions and Yield Considerations
-
Bromination Efficiency: Chloro analogs achieve 40–65% yields under similar conditions ; bromine’s larger size may reduce yield to 30–50% due to steric hindrance.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) would isolate the product.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
logP: Estimated at 2.8–3.2 (compared to 2.5 for the chloro analog ), suggesting moderate lipophilicity suitable for oral bioavailability.
-
Aqueous Solubility: <10 mg/L at pH 7.4, necessitating prodrug strategies or formulation aids.
Stability Profiles
-
Hydrolytic Stability: The ethyl ester is prone to hydrolysis in basic conditions, forming the carboxylic acid derivative.
-
Photostability: Bromine’s polarizability may increase susceptibility to light-induced degradation compared to chloro analogs .
Biological Activities and Mechanistic Insights
Anticancer Activity
While unstudied for this compound, fluoroquinolines demonstrate topoisomerase II inhibition. A hypothetical mechanism involves:
-
Intercalation into DNA helices.
-
Stabilization of topoisomerase-DNA cleavage complexes.
-
Induction of apoptosis in rapidly dividing cells.
Comparative Analysis with Structural Analogs
Future Directions and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume